[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol
Description
[5-(4-Fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol is a pyrazole derivative characterized by a hydroxymethyl (-CH2OH) group at the 4-position of the pyrazole ring. The structure includes a 1-methyl group, a 3-phenyl substituent, and a 5-(4-fluorophenoxy) moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole derivatives, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOBEROHAJSXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Hydroxymethyl Group Transformations
The primary alcohol demonstrates characteristic nucleophilic and redox chemistry:
*Yields extrapolated from structurally similar systems in
Fluorophenoxy Group Reactivity
The electron-deficient aryl ether participates in nucleophilic aromatic substitution (NAS):
Competitive C-F bond cleavage observed >150°C via <sup>19</sup>F NMR
Pyrazole Core Modifications
The 1-methyl-3-phenylpyrazole system shows restricted electrophilic substitution:
Tandem Reaction Systems
Multistep transformations demonstrate synthetic utility:
Example Pathway ( ):
-
Mesylation:
(95% yield) -
Nucleophilic Displacement:
(78%) -
Oxidative Cyclization:
(63%)
Stability Profile
Critical degradation pathways identified via accelerated stability studies:
| Stress Condition | Major Degradants | Q<sub>10</sub> (25-60°C) |
|---|---|---|
| Acidic (0.1N HCl) | Hydrolyzed pyrazole ring | 2.4 |
| Oxidative (3% H<sub>2</sub>O<sub>2</sub>) | Sulfoxide/sulfone derivatives | 1.8 |
| Photolytic (ICH Q1B) | Radical coupling dimers | - |
Scientific Research Applications
Pharmacological Applications
The pyrazolone moiety is known for its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol has been studied for its potential applications in the following areas:
Anti-inflammatory Activity
Research has indicated that pyrazolone derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that compounds with similar structures could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
Pyrazolone derivatives have shown promising results against various bacterial strains. A study highlighted that certain pyrazolone compounds exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating their potential as antibiotic agents . The presence of the fluorophenoxy group in this compound may enhance its antimicrobial efficacy.
Antitumor Activity
Several studies have explored the antitumor potential of pyrazolone derivatives. The structural diversity of these compounds allows for interaction with various biological targets involved in cancer progression. Preliminary findings suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell cycle regulation .
Material Science Applications
Beyond pharmacology, this compound is being investigated for its utility in material science:
Polymer Chemistry
The compound's unique structure allows it to be used as a monomer in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
Nanotechnology
Recent studies have explored the use of pyrazolone derivatives in the development of nanomaterials. The compound can serve as a stabilizing agent or functionalizing agent for nanoparticles, improving their dispersibility and enhancing their performance in various applications such as drug delivery systems and sensors.
Case Studies
Mechanism of Action
The mechanism of action of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
5-(4-Fluorophenoxy)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
- Structure : Replaces the hydroxymethyl group with a formyl (-CHO) group.
- Molecular Formula : C17H13FN2O2
- Molecular Weight : 296.29 g/mol
- The formyl group may participate in Schiff base formation, offering distinct reactivity in synthetic applications .
[1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-yl]methanol
- Structure: Substitutes the 4-fluorophenoxy group with 4-methylphenoxy.
- Molecular Formula : C18H18N2O2 (estimated)
- Molecular Weight : 294.35 g/mol
- Key Differences: The methyl group on the phenoxy ring is electron-donating, contrasting with the electron-withdrawing fluorine. Reduced electronegativity may decrease interactions with polar targets compared to the fluorinated analog .
Substituent Modifications
{5-[(4-Bromophenyl)sulfanyl]-1-Methyl-3-Phenyl-1H-Pyrazol-4-yl}methanol
- Structure: Replaces the 4-fluorophenoxy group with a 4-bromophenylsulfanyl (-S-C6H4Br) moiety.
- Molecular Formula : C17H15BrN2OS
- Molecular Weight : 375.29 g/mol
- Key Differences: The sulfur atom introduces stronger hydrogen-bond acceptor properties compared to oxygen.
(1-Methyl-3-Phenyl-1H-Pyrazol-4-yl)methanol
- Structure: Lacks the 5-(4-fluorophenoxy) substituent.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- Key Differences: Simplified structure with reduced steric hindrance, possibly improving synthetic accessibility. Absence of fluorophenoxy limits electronic diversity, likely diminishing target specificity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility/Reactivity Notes |
|---|---|---|---|---|
| [5-(4-Fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol (Target) | ~C17H15FN2O2 | ~300–310 | 4-hydroxymethyl, 5-(4-F-PhO) | Higher polarity due to -CH2OH |
| 5-(4-Fluorophenoxy)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | C17H13FN2O2 | 296.29 | 4-formyl, 5-(4-F-PhO) | Lower solubility; reactive aldehyde |
| [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol | C18H18N2O2 | 294.35 | 4-hydroxymethyl, 5-(4-Me-PhO) | Increased lipophilicity from -Me |
| {5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol | C17H15BrN2OS | 375.29 | 4-hydroxymethyl, 5-(4-Br-PhS) | High MW; sulfur enhances H-bonding |
| (1-Methyl-3-Phenyl-1H-Pyrazol-4-yl)methanol | C11H12N2O | 188.23 | 4-hydroxymethyl | Simplified structure; lower specificity |
Research Findings and Implications
- Pharmacological Relevance: Pyrazole derivatives with fluorinated aromatic groups (e.g., 4-fluorophenoxy) are often explored for antimicrobial or anticancer activities due to enhanced electronic interactions with target proteins .
- Solubility vs. Bioactivity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to carbaldehyde or brominated analogs, which may balance bioavailability and potency .
Biological Activity
The compound [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol is a derivative of pyrazole known for its diverse biological activities. Pyrazoles, in general, have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activities associated with this specific compound, supported by data tables and research findings.
The molecular formula of this compound is with a molecular weight of approximately 303.34 g/mol. This compound features a pyrazole ring substituted with a fluorophenoxy group, which is critical for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that pyrazole derivatives demonstrated IC50 values ranging from 0.0517 μM to 69.15 μM against different tumor cell lines, indicating potent anticancer potential .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 0.0517 |
| Compound B | HeLa | 57.24 |
| Compound C | HepG2 | 69.15 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented, with many compounds showing inhibition of cyclooxygenase (COX) enzymes. For example, some derivatives have been reported to exhibit IC50 values lower than standard anti-inflammatory drugs like diclofenac sodium. The ability to inhibit COX enzymes suggests potential therapeutic applications in treating inflammatory diseases .
| Compound | COX Inhibition | IC50 (μM) |
|---|---|---|
| Compound D | COX-1 | 5.40 |
| Compound E | COX-2 | 0.01 |
| Compound F | 5-LOX | 1.78 |
Antimicrobial Activity
Pyrazole derivatives also display antimicrobial properties against various pathogens. Studies have shown effectiveness against both bacterial and fungal strains, making them candidates for developing new antimicrobial agents. The presence of the fluorophenoxy group enhances the lipophilicity and bioavailability of these compounds, contributing to their efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Many pyrazoles act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : They promote programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, reducing oxidative stress which is linked to various diseases.
Case Studies
A recent study highlighted the synthesis and evaluation of several pyrazole derivatives, including this compound, demonstrating their potential as multi-targeted agents against cancer and inflammation .
In another investigation, a series of substituted pyrazoles were tested for their ability to inhibit p38 MAP kinase, a critical regulator in inflammatory responses and cancer progression. The results indicated that certain modifications to the pyrazole structure significantly enhanced inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
